molecular formula C20H19N3O4 B233884 di-C4-PI CAS No. 148504-92-1

di-C4-PI

Cat. No. B233884
CAS RN: 148504-92-1
M. Wt: 474.4 g/mol
InChI Key: SFURGELIJOUFHC-NZDZZDABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-C4-PI, also known as 1,2-bis(hexadecylthio)-sn-glycero-3-phosphocholine, is a phospholipid that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of di-C4-PI is not fully understood, but it is believed to interact with cell membranes and alter their properties. This interaction can lead to changes in membrane fluidity, permeability, and stability. This compound has also been shown to induce lipid phase separation in model membranes, which may contribute to its ability to deliver drugs and genetic material.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to modulate immune responses, inhibit tumor growth, and reduce inflammation. These effects are likely due to its interaction with cell membranes and the resulting changes in membrane properties.

Advantages and Limitations for Lab Experiments

Di-C4-PI has several advantages for laboratory experiments, including its ability to form stable liposomes, its high transfection efficiency, and its ability to deliver hydrophobic drugs. However, it also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on di-C4-PI. One area of focus could be on improving the synthesis method to make it more efficient and cost-effective. Another area of focus could be on developing new applications for this compound, such as in tissue engineering or regenerative medicine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound with many potential applications in scientific research.

Synthesis Methods

Di-C4-PI is synthesized using a multi-step process that involves the reaction of hexadecylthiol with glycidyl phosphocholine. The reaction is catalyzed by a specific enzyme and results in the formation of the desired product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

Di-C4-PI has been studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and biomaterials. Its unique structure and properties make it an attractive candidate for these applications. In drug delivery, this compound can be used as a carrier for hydrophobic drugs and has shown promising results in vitro. In gene therapy, this compound can be used to deliver genetic material into cells, and has been shown to have high transfection efficiency. In biomaterials, this compound can be used to create liposomes and other lipid-based materials.

properties

CAS RN

148504-92-1

Molecular Formula

C20H19N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R)-2-butanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] butanoate

InChI

InChI=1S/C17H31O13P/c1-3-5-10(18)27-7-9(29-11(19)6-4-2)8-28-31(25,26)30-17-15(23)13(21)12(20)14(22)16(17)24/h9,12-17,20-24H,3-8H2,1-2H3,(H,25,26)/t9-,12?,13-,14+,15+,16+,17?/m1/s1

InChI Key

SFURGELIJOUFHC-NZDZZDABSA-N

Isomeric SMILES

CCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCC

SMILES

CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC

Canonical SMILES

CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC

synonyms

1,2-dibutyryl-sn-glycero-3-phosphoinositol
di-C4-PI

Origin of Product

United States

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